Respinomycin D

Description

Context within the Anthracycline Class of Antibiotics

The anthracycline class includes some of the most effective anticancer drugs ever developed, such as Doxorubicin (B1662922) and Daunorubicin. wikipedia.orgeviq.org.au These well-known clinical agents are characterized by a relatively simple molecular structure where a daunosamine (B1196630) sugar is attached to the aglycone. nih.govrsc.org This sugar moiety typically resides in the minor groove of DNA, contributing to the molecule's interaction with its primary cellular target. nih.govrsc.org

Respinomycin D, in contrast, belongs to the nogalamycin (B1679386) subgroup of anthracyclines and possesses a more complex architecture. nih.gov A key distinguishing feature of this compound is the presence of additional sugar residues at both ends of the aglycone chromophore. nih.govrsc.org This structural complexity allows this compound to interact with DNA in a distinct manner, threading through the double helix and forming stabilizing interactions in both the major and minor grooves. nih.govrsc.org Specifically, a bicycloaminoglucose sugar resides in the major groove, making specific contacts with guanine (B1146940) bases. nih.gov

The nature and number of these sugar components significantly influence the biological activity of the respinomycin family. For instance, the oxidation of the amino sugar in Respinomycin A1 to a nitro sugar, which results in this compound, leads to a substantial increase in its cytotoxicity.

Historical Overview of its Discovery and Initial Characterization

This compound, along with other members of the respinomycin family (A1, A2, B, and C), was first isolated from the fermentation broth of Streptomyces xanthocidicus. nih.gov The discovery and subsequent characterization were detailed in a 1993 publication by Ubukata, Osada, Kudo, and Isono. npatlas.org The isolation process involved several steps, including ethyl acetate (B1210297) extraction, silica (B1680970) gel column chromatography, centrifugal partition chromatography, and preparative silica gel thin-layer chromatography. nih.gov

Initial studies focused on elucidating the chemical structure and physicochemical properties of the respinomycins. The covalent structure was determined, and it was noted that the aglycone skeleton and the bicycloaminoglucose sugar of the respinomycins bear a resemblance to nogalamycin, albeit with subtle structural differences. Further detailed structural analysis of this compound in complex with DNA was later conducted using nuclear magnetic resonance (NMR) spectroscopy, which provided insights into its unique mode of DNA intercalation. nih.govrsc.org These studies confirmed that the drug intercalates at CpG sequences and established the specific orientation of its sugar residues within the DNA grooves. nih.govrsc.org

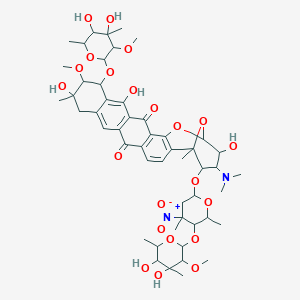

Structure

2D Structure

Properties

CAS No. |

151233-07-7 |

|---|---|

Molecular Formula |

C51H70N2O22 |

Molecular Weight |

1063.1 g/mol |

IUPAC Name |

13-(4,5-dihydroxy-3-methoxy-4,6-dimethyloxan-2-yl)oxy-24-[5-(4,5-dihydroxy-3-methoxy-4,6-dimethyloxan-2-yl)oxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-23-(dimethylamino)-11,15,22-trihydroxy-12-methoxy-1,11-dimethyl-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7(16),8,14-hexaene-6,17-dione |

InChI |

InChI=1S/C51H70N2O22/c1-19-37(58)49(6,61)42(66-12)45(69-19)73-36-27-22(17-48(5,60)41(36)65-11)16-24-28(32(27)55)33(56)29-23(31(24)54)14-15-25-35(29)72-44-34(57)30(52(9)10)40(51(25,8)75-44)71-26-18-47(4,53(63)64)39(21(3)68-26)74-46-43(67-13)50(7,62)38(59)20(2)70-46/h14-16,19-21,26,30,34,36-46,55,57-62H,17-18H2,1-13H3 |

InChI Key |

QYNAQIXCSIMIOO-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC6=C5OC7C(C(C(C6(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)C)O)(C)O)OC)(C)[N+](=O)[O-])N(C)C)O)(C)O)OC)OC)(C)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC6=C5OC7C(C(C(C6(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)C)O)(C)O)OC)(C)[N+](=O)[O-])N(C)C)O)(C)O)OC)OC)(C)O)O |

Synonyms |

respinomycin D |

Origin of Product |

United States |

Bioproduction and Isolation Methodologies

Microbial Source: Streptomyces xanthocidicus

The primary producer of Respinomycin D is the bacterium Streptomyces xanthocidicus. riken.jp This species belongs to the genus Streptomyces, which is renowned for its capacity to synthesize a wide array of bioactive secondary metabolites, including a significant number of clinically important antibiotics. riken.jpresearchgate.net Streptomyces xanthocidicus strains are typically isolated from soil environments. ajbasweb.comjapsonline.com The isolation of these bacteria involves standard microbiological techniques, such as serial dilution of soil samples and plating on selective agar (B569324) media. ajbasweb.com The colonies of Streptomyces are often identifiable by their characteristic earthy odor and pigmented, filamentous appearance. ajbasweb.com

Fermentation Processes for Respinomycin Production

The production of this compound is achieved through submerged fermentation of Streptomyces xanthocidicus. This process involves cultivating the microorganism in a liquid nutrient medium under controlled conditions to optimize the yield of the desired antibiotic. While specific media formulations for maximizing this compound production are often proprietary, the general principles of Streptomyces fermentation provide a framework for understanding the process.

Key parameters that are controlled during fermentation include the composition of the culture medium, temperature, pH, aeration, and incubation time. japsonline.comnih.govscielo.br The medium must provide essential nutrients for bacterial growth and secondary metabolite production. semanticscholar.orgijcmas.com This typically includes a carbon source, a nitrogen source, and various mineral salts. semanticscholar.orghh-publisher.com

Table 1: Typical Fermentation Parameters for Streptomyces Species

| Parameter | Typical Range/Value | Significance |

| Carbon Source | Glucose, Starch, Glycerol | Provides energy and carbon skeletons for biosynthesis. hh-publisher.comscielo.br |

| Nitrogen Source | Yeast Extract, Peptone, Casein, Arginine | Essential for the synthesis of proteins, enzymes, and nitrogen-containing metabolites. scielo.brijcmas.comnih.gov |

| Temperature | 25-30°C | Optimal temperature for the growth of most Streptomyces species and antibiotic production. japsonline.comnih.gov |

| pH | 6.5 - 7.5 | Maintaining a suitable pH is crucial for enzyme activity and nutrient uptake. nih.govscielo.br |

| Aeration | 120-200 rpm (in shake flasks) | As aerobic bacteria, Streptomyces require sufficient oxygen for growth and metabolism. japsonline.comscielo.br |

| Incubation Time | 7-14 days | The production of secondary metabolites like this compound typically occurs in the stationary phase of growth. japsonline.comscielo.br |

The fermentation process is generally initiated by inoculating a seed culture of Streptomyces xanthocidicus into the production medium. The culture is then incubated in a fermenter with controlled agitation and aeration to ensure homogenous mixing and adequate oxygen supply. The production of this compound is monitored over time, and the fermentation is harvested when the concentration of the antibiotic reaches its peak.

Chromatographic and Extraction Techniques for the Isolation of this compound

Following fermentation, the first step in isolating this compound is the separation of the microbial biomass from the culture broth, which is typically achieved by centrifugation or filtration. The antibiotic is then extracted from the culture filtrate and/or the mycelial cake.

The initial extraction is commonly performed using a water-immiscible organic solvent, such as ethyl acetate (B1210297) (EtOAc), at an appropriate pH. riken.jp This liquid-liquid extraction partitions the this compound into the organic phase, leaving behind many of the more polar impurities in the aqueous phase. The organic extract is then concentrated to yield a crude mixture containing this compound and other related compounds.

Further purification of this compound from the crude extract is accomplished through a series of chromatographic techniques. riken.jp These methods separate compounds based on their differential physical and chemical properties, such as polarity, size, and charge. nih.gov

Table 2: Chromatographic Techniques for the Purification of this compound

| Chromatographic Technique | Principle of Separation | Application in this compound Isolation |

| Silica (B1680970) Gel Column Chromatography | Adsorption chromatography where compounds are separated based on their polarity. Less polar compounds elute first. nih.gov | Used for the initial fractionation of the crude extract to separate Respinomycins from other impurities. |

| Centrifugal Partition Chromatography (CPC) | A form of liquid-liquid partition chromatography where separation occurs between two immiscible liquid phases. riken.jp | Effective for separating compounds with similar polarities within the Respinomycin family. |

| Preparative Thin Layer Chromatography (TLC) | A solid-liquid adsorption technique where the separated compounds are scraped from the plate for recovery. nih.gov | Employed for the final purification of this compound to achieve high purity. |

The sequential application of these chromatographic methods allows for the isolation of this compound with a high degree of purity. The identity and purity of the final compound are confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.gov

Structural Elucidation and Unique Molecular Architecture of Respinomycin D

Advanced Spectroscopic Techniques for Structure Determination

The definitive structure of Respinomycin D was established using a suite of advanced spectroscopic methods. These techniques provided crucial information about the connectivity and stereochemistry of the atoms within the molecule. The molecular formula of this compound has been determined as C₅₁H₇₀N₂O₂₂. nih.gov

A comprehensive set of two-dimensional (2D) NMR experiments was instrumental in the complete structural assignment of this compound. Techniques such as 1H-1H Correlation Spectroscopy (COSY), 13C-1H COSY, and Heteronuclear Multiple Bond Correlation (HMBC) were employed to determine the covalent framework of the molecule. nih.gov

1H-1H COSY experiments were used to identify protons that are coupled to each other, helping to piece together adjacent fragments of the carbon backbone. nih.gov

13C-1H COSY (or HSQC) correlated directly bonded carbon and proton atoms, assigning protons to their respective carbons. nih.gov

HMBC spectra revealed long-range correlations (over two or three bonds) between protons and carbons, which was essential for connecting the various spin systems, including linking the sugar residues to the aglycone. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY) provided information about the spatial proximity of protons. nih.gov This was particularly critical for establishing the stereochemistry of the molecule. For instance, NOEs observed between the 8-CH₃ group on ring A of the aglycone and the 3-CH₃ and 5-H protons of the S3 sugar residue unambiguously established the axial position of the 8-CH₃ group. Further NOESY data also elucidated the spatial relationships between the aminoglucose sugar and other pendant sugars.

| NMR Experiment | Information Obtained | Reference |

|---|---|---|

| 1H-1H COSY (Correlation Spectroscopy) | Identifies proton-proton (H-H) spin coupling networks within individual sugar residues and the aglycone. | nih.gov |

| 13C-1H COSY (Heteronuclear Correlation) | Correlates protons with their directly attached carbon atoms, assigning the carbon skeleton. | nih.gov |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows 2- and 3-bond correlations between protons and carbons, establishing connectivity between sugar units and the aglycone. | nih.gov |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Reveals through-space proximity of protons, determining the relative stereochemistry and 3D conformation of the molecule. | nih.gov |

In conjunction with NOESY data, Liquid-Phase Surface Plasma Desorption (LSPD) experiments were utilized to unambiguously determine the structure of the aglycone portion of the respinomycins. nih.gov This technique serves as a powerful mass spectrometry method that provides clear fragmentation patterns, which, when analyzed, help to confirm the proposed structure of the core aglycone skeleton.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-1H COSY, 13C-1H COSY, HMBC, NOESY)

Distinctive Aglycone Skeleton and Glycosidic Residue Components

This compound is characterized by a complex molecular structure consisting of a central aglycone chromophore to which several sugar residues are attached. nih.govrcsb.org The common skeleton of the respinomycin family is considered a new type, distinct from that of the broader nogalamycin (B1679386) group. nih.gov

The molecule's architecture includes an aglycone ring system responsible for intercalation into DNA. Attached to this core are multiple sugar moieties that modulate its biological activity. nih.govrcsb.org Unlike simpler anthracyclines like daunomycin, this compound possesses carbohydrates at both ends of the aglycone, allowing it to interact with DNA in both the major and minor grooves. The sugar components include a bicycloaminoglucose sugar (labeled AG) and a disaccharide attached at the C4 position, which itself is composed of two sugar residues (labeled S1 and S2). An additional sugar, S3, is also part of the structure.

| Component Type | Specific Moiety | Reference |

|---|---|---|

| Aglycone | A unique anthracycline skeleton, distinct from the typical nogalamycin framework. | nih.gov |

| Glycosidic Residues | Bicycloaminoglucose (AG) | |

| Sugar 1 (S1) - part of a disaccharide at C4 | ||

| Sugar 2 (S2) - part of a disaccharide at C4 | ||

| Sugar 3 (S3) |

Comparative Structural Analysis within the Nogalamycin Group of Anthracyclines

While this compound is classified within the nogalamycin group of anthracyclines, it possesses significant structural differences from the parent compound, nogalamycin. nih.gov These differences are primarily in the nature and attachment of the glycosidic residues.

A key distinction is the point of attachment of the aminoglucose sugar. In nogalamycin, this sugar is attached at the C7 position of the aglycone. In contrast, the bicycloaminoglucose sugar of this compound is attached at a different location on the aglycone framework. Furthermore, the respinomycins are characterized by additional sugar residues resulting from epimerization at the C4 center of the aglycone; nogalamycin simply has a hydroxyl group at this position.

| Structural Feature | This compound | Nogalamycin | Reference |

|---|---|---|---|

| Aminosugar Moiety | Bicycloaminoglucose (AG) | Nogalose and an aminoglucose sugar | |

| Aminosugar Attachment | Attached to ring A, not at C7 | Attached at C7 | |

| Substitution at C4 | Adorned with a disaccharide (S1-S2) via epimerization | A hydroxyl (-OH) group | |

| Stereochemistry of Ring A Sugar | S3 sugar attached on one face of ring A | Nogalose sugar attached on the opposite face of ring A |

Molecular Mechanisms of Biological Action

DNA Intercalation and Binding Dynamics

Respinomycin D interacts with double-stranded DNA through a process known as intercalation, where the planar aglycone part of the molecule inserts itself between the base pairs of the DNA helix. nih.govwikipedia.org This "threading" through the DNA double helix results in stabilizing interactions in both the major and minor grooves. nih.gov This binding mechanism is a hallmark of many anthracycline antibiotics and is fundamental to their biological activity. nih.govwikipedia.org

Research has demonstrated that this compound exhibits a preference for specific DNA sequences, particularly the 5'-CpG step. nih.gov This sequence selectivity is a critical aspect of its molecular recognition of DNA. nih.gov The interaction at this site is stabilized by specific contacts between the drug and the DNA bases. nih.gov The preference for CpG sequences is significant as CpG islands are often located in the promoter regions of genes, and their methylation status plays a crucial role in gene regulation. nih.govwikipedia.org

The intercalation of this compound into the DNA double helix induces significant conformational changes in the DNA structure. nih.gov The insertion of the drug molecule between base pairs necessitates an unwinding of the DNA helix to create space, leading to a separation or "rise" of the base pairs at the intercalation site. nih.govwikipedia.org This structural distortion can interfere with the binding of DNA-processing proteins and disrupt normal cellular functions like transcription and replication. rsc.org

A distinguishing feature of this compound's interaction with DNA is its ability to form stabilizing interactions in both the major and minor grooves of the DNA helix. nih.gov This dual-groove binding is in contrast to some other well-known anthracyclines, like daunomycin and doxorubicin (B1662922), where the pendant daunosamine (B1196630) sugar primarily resides in the minor groove. nih.gov The binding geometry of this compound in the minor groove has been reported to be different from previously observed geometries. nih.gov

The glycosidic moieties of this compound play a crucial role in its specific recognition of DNA. nih.gov The bicycloaminoglucose sugar, in particular, resides in the major groove and establishes specific contacts with the guanine (B1146940) base at the 5'-CpG intercalation site. nih.govrcsb.org These interactions are vital for the drug's sequence specificity. In contrast, the disaccharide attached at the C4 position of the aglycone appears to have a minimal role in DNA binding and recognition, being largely exposed to the solvent. nih.govrcsb.org The nature and positioning of these sugar residues are key determinants of the biological activity of this class of anthracyclines. utupub.fioup.com

Differential Binding Geometry in Major and Minor Grooves

Modulation of DNA-Associated Enzymatic Activity

Beyond its direct interaction with the DNA structure, this compound also influences the activity of enzymes that are critically involved in maintaining DNA topology. tandfonline.com

This compound has been shown to inhibit the function of topoisomerase II. tandfonline.com Topoisomerases are essential enzymes that manage the topological state of DNA, such as supercoiling and tangling, by creating transient breaks in the DNA strands. wikipedia.orgca.gov By interfering with topoisomerase II activity, this compound can disrupt DNA replication and chromosome segregation, ultimately leading to cell death. wikipedia.orgca.gov This inhibition is a key component of the cytotoxic effects of many anthracycline anticancer drugs. wikipedia.orgresearchgate.net

Interference with Macromolecular Biosynthesis

This compound, a member of the anthracycline family of antibiotics, exerts its biological effects primarily by physically obstructing the synthesis of essential macromolecules like DNA and RNA. wikipedia.org As a DNA intercalator, the planar anthraquinone (B42736) chromophore of the this compound molecule inserts itself between the base pairs of the DNA double helix. wikipedia.orgresearchgate.net This class of antibiotics, which also includes the closely related nogalamycin (B1679386), is known to "thread" through the DNA, establishing stabilizing interactions in both the major and minor grooves. wikipedia.orgnih.gov

This physical insertion causes a distortion of the DNA structure, which in turn inhibits the processes of DNA replication and transcription. wikipedia.org The mechanism effectively blocks the progression of enzymes such as DNA and RNA polymerases along the DNA strand, thereby halting the synthesis of new genetic material and messenger RNA (mRNA). wikipedia.orgnih.gov Studies on the related compound nogalamycin show that this interference is a primary contributor to its cytotoxic effects. stlawu.edu The unique structure of this compound, featuring sugar residues at both ends of the chromophore, plays a significant role in its method of DNA recognition and the stability of the drug-DNA complex. wikipedia.org Specifically, the bicycloaminoglucose sugar settles into the major groove, forming contacts with guanine bases, which helps to lock the molecule in place. wikipedia.org

Table 1: Mechanism of Macromolecular Biosynthesis Interference by this compound

| Mechanism | Description | Key Molecular Feature | Consequence |

|---|---|---|---|

| DNA Intercalation | The planar anthraquinone chromophore of this compound inserts between adjacent base pairs of the DNA double helix. wikipedia.orgresearchgate.net | Planar tetracyclic ring structure. wikipedia.org | Inhibition of DNA replication and transcription. wikipedia.org |

| Groove Binding | Sugar moieties attached to the chromophore occupy both the major and minor grooves of the DNA, further stabilizing the complex. wikipedia.org | Bicycloaminoglucose sugar and a disaccharide. wikipedia.org | Enhanced binding affinity and sequence recognition. wikipedia.org |

| Enzyme Obstruction | The presence of the drug-DNA complex physically blocks the transit of DNA and RNA polymerases. nih.gov | The entire drug-DNA adduct. | Cessation of DNA and RNA synthesis. wikipedia.org |

Interactions with Regulatory Proteins

Beyond simple steric hindrance of polymerases, this compound and its analogues can modulate cellular processes by altering the interaction between DNA and key regulatory proteins, notably transcription factors. nih.govnih.gov This interference can be inhibitory or, in some cases, stimulatory, depending on the specific protein and context. nih.govoup.com The binding of the drug to DNA can change the conformation of the nucleic acid or occupy the specific sequences that transcription factors would otherwise recognize, leading to a disruption of gene regulation. researchgate.net

A primary mechanism by which this compound's class of compounds affects gene expression is through the competitive inhibition of transcription factor binding to their DNA consensus sites. Research on nogalamycin, a structural analogue, has shown that it can prevent the formation of the DNA complex with the Early Growth Response Protein 1 (EGR1). nih.govresearchgate.net This suggests a direct competition where the drug and the transcription factor vie for the same or overlapping binding regions on the DNA. researchgate.net

Similarly, studies on other anthracyclines have demonstrated an ability to disrupt the binding of the Nuclear Factor kappa B (NF-κB) subunit RelA to its target DNA sequences. nih.govelifesciences.org This is achieved by disturbing the conformation of the RelA-DNA complex, which effectively suppresses the transcription of NF-κB-dependent inflammatory genes. nih.gov

Conversely, the interaction is not always inhibitory. In the case of the transcription factor Sp1, nogalamycin was found to enhance its binding to the PDGF B-chain promoter, an effect mediated by drug-induced phosphorylation of the Sp1 protein. oup.com This highlights a more complex regulatory role than simple competitive binding.

Table 2: Effects of this compound Analogues on Transcription Factor Interactions

| Transcription Factor | Drug Analogue | Observed Effect | Proposed Mechanism | Reference |

|---|---|---|---|---|

| EGR1 (Early Growth Response Protein 1) | Nogalamycin | Inhibited DNA binding | Competitive inhibition; drug occupies the GC-rich binding site. | nih.govresearchgate.net |

| NF-κB (RelA subunit) | Anthracyclines (Doxorubicin, Epirubicin) | Decreased DNA binding and transcription | Disturbance of the RelA-DNA complex. | nih.govelifesciences.org |

| Sp1 (Specificity Protein 1) | Nogalamycin | Enhanced DNA binding | Induced phosphorylation of Sp1 via PKC-ζ pathway. | oup.com |

| Sp1 (Specificity Protein 1) | Bisanthracycline WP631 | Inhibited Sp1-activated transcription | Competition for the G/C-rich binding site. | oup.com |

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

A significant component of the biological activity of anthracyclines, including presumably this compound, is the generation of reactive oxygen species (ROS). elsevier.esmdpi.com This induction of oxidative stress occurs through two primary, well-documented pathways that can operate in parallel. hilarispublisher.com

The first is an enzymatic mechanism involving the quinone group present in the anthracycline's core structure. researchgate.net Cellular enzymes, such as NAD(P)H-oxidoreductases, can reduce the quinone to a semiquinone radical. hilarispublisher.com This highly reactive intermediate can then transfer an electron to molecular oxygen (O₂), regenerating the quinone and producing a superoxide (B77818) anion (O₂•⁻). mdpi.com The superoxide can be further converted to other ROS, including hydrogen peroxide (H₂O₂). researchgate.netfrontiersin.org

The second pathway is a non-enzymatic process that is critically dependent on iron. elsevier.es Anthracyclines can form complexes with intracellular iron ions (Fe³⁺). hilarispublisher.com This drug-iron complex facilitates a series of reactions, known as the Fenton reaction, where it catalyzes the conversion of H₂O₂ into the highly damaging hydroxyl radical (•OH). mdpi.comfrontiersin.org This sustained production of ROS can lead to widespread damage of cellular components, including lipids, proteins, and nucleic acids. frontiersin.orgwikipedia.orgmdpi.com Studies on nogalamycin have shown it affects oxidative phosphorylation within mitochondria, a primary site of cellular ROS production. nih.govnih.gov

Table 3: Mechanisms of Anthracycline-Induced ROS Generation

| Mechanism | Key Components | Process | Primary ROS Produced | Reference |

|---|---|---|---|---|

| Enzymatic Redox Cycling | Quinone moiety, NAD(P)H-oxidoreductases, O₂ | One-electron reduction of the quinone to a semiquinone radical, which then reduces molecular oxygen. | Superoxide (O₂•⁻), Hydrogen Peroxide (H₂O₂) | mdpi.comhilarispublisher.comresearchgate.net |

| Non-Enzymatic Iron Complex Catalysis | Anthracycline, Iron (Fe³⁺), H₂O₂ | The drug-iron complex catalyzes the Fenton reaction, converting H₂O₂ to a more potent radical. | Hydroxyl Radical (•OH) | elsevier.eshilarispublisher.comfrontiersin.org |

Impact on Extracellular Matrix Remodeling

The biological effects of anthracyclines extend beyond the cell's interior to influence the surrounding extracellular matrix (ECM). nih.gov The ECM, a complex network of proteins like collagen, provides structural support and regulates cellular behavior. researchgate.net Anthracycline-induced cellular stress, particularly the massive generation of ROS, is a key trigger for ECM remodeling. researchgate.net This process involves the breakdown and subsequent resynthesis of ECM components, and when dysregulated, can lead to conditions like fibrosis. researchgate.netplos.org

A critical step in ECM remodeling is the degradation of its components, a task carried out by a family of enzymes known as matrix metalloproteinases (MMPs). researchgate.netnih.gov Research has established a clear link between anthracycline treatment and the activation of these enzymes. researchgate.net The oxidative stress induced by anthracyclines leads to an increase in the expression and activity of several MMPs. researchgate.net

A meta-analysis of animal models with anthracycline-induced cardiomyopathy found that proteins such as MMP-2 and MMP-9 were significantly upregulated. researchgate.net MMPs are zinc-dependent endopeptidases that degrade various components of the ECM; for instance, MMP-2 and MMP-9 are known as gelatinases and are effective at breaking down type IV collagen, a key component of basement membranes. wikipedia.org This enzymatic degradation of the structural matrix is a pivotal event in the tissue remodeling observed following anthracycline exposure. nih.govplos.org

Structure Activity Relationships Sar and Rational Design

Influence of Glycosidic Modifications on Biological Activity

The sugar moieties attached to the aglycone core of Respinomycin D play a significant role in modulating its biological activity. nih.gov These glycosidic residues are not merely passive components but are actively involved in the recognition of and interaction with its biological target, DNA. nih.gov

A key structural difference between members of the respinomycin family lies in the oxidation state of the amino sugar. The conversion of Respinomycin A1, which contains an amino sugar, to this compound, which features a nitro sugar, has profound biological consequences. This single oxidative modification dramatically enhances the compound's cytotoxic capabilities.

Research has demonstrated that the oxidation of the amino sugar in Respinomycin A1 to the nitro sugar in this compound leads to a 30-fold increase in cytotoxicity against human leukemia K562 cell lines. In addition to this marked increase in potency, this modification also has a threefold effect on the rates of cell differentiation in these same cells. This highlights the critical role of the nitro group in the biological activity profile of this compound.

| Compound | Key Structural Difference | Effect on K562 Human Leukemia Cells | Reference |

|---|---|---|---|

| Respinomycin A1 | Contains an amino sugar | Baseline cytotoxicity and cell differentiation induction | |

| This compound | Contains a nitro sugar (oxidized from the amino sugar) | 30-fold increase in cytotoxicity; 3-fold effect on cell differentiation rates compared to Respinomycin A1 |

This compound possesses sugar residues at both ends of its aglycone chromophore, a feature characteristic of the nogalamycin (B1679386) group. nih.gov These sugars contribute differently to the molecule's interaction with DNA. The bicycloaminoglucose sugar is positioned in the major groove of the DNA double helix, where it establishes specific contacts with guanine (B1146940) residues at the 5'-CpG intercalation site. nih.gov This interaction is a key factor in the stable binding of the drug to DNA.

Effect of Amino Sugar Oxidation (e.g., Respinomycin A1 to D)

Aglycone Framework Modifications and their Biological Consequences

Modifications to the tetracyclic aglycone framework of anthracyclines can significantly impact their biological activity. While specific studies on the aglycone modification of this compound are limited, research on the closely related compound, nogalamycin, provides valuable insights into potential SAR. Modifications to nogalamycin have been explored at positions C-7 and C-10, as well as alterations to the dimethylamino group. nih.gov

These studies on nogalamycin analogues have shown that even subtle changes to the aglycone can alter the compound's activity, such as its efficacy against leukemia cell lines like L1210 and P388. nih.gov For instance, the semi-synthetic derivative of nogalamycin, menogaril, which lacks the A-ring ester and sugar, exhibits a different topoisomerase inhibition profile compared to its parent compound. chemrxiv.org This underscores the importance of the aglycone's substitution pattern in determining the specific mechanism of action and biological profile. A modular approach to the synthesis of the nogalamycin core could enable systematic SAR studies, which would be invaluable for understanding how the aglycone substitution pattern impacts anticancer activity and toxicity. chemrxiv.orgacs.org

Computational Approaches for SAR Elucidation

Computational chemistry has become an indispensable tool for elucidating the structure-activity relationships of complex molecules like this compound. These methods provide detailed insights into the molecular interactions that govern biological activity.

Molecular docking studies have been employed to investigate the binding of this compound to its DNA target. The three-dimensional structure of the this compound-DNA intercalation complex, determined by NMR spectroscopy, is available in the Protein Data Bank (PDB ID: 1N37). acs.org This structure serves as a template for computational studies.

Docking simulations, using software such as the Schrodinger Suite with the OPLS (Optimized Potentials for Liquid Simulations) force field or the PatchDock server, have been used to analyze the binding modes of this compound and its analogues with DNA. researchgate.netresearchgate.net These studies help in understanding the key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the drug-DNA complex. By predicting the binding affinities and orientations of different ligands, molecular docking can guide the design of new derivatives with potentially enhanced DNA intercalating abilities.

Molecular dynamics (MD) simulations have been instrumental in refining the solution structure of the this compound-d(AGACGTCT)2 complex. nih.gov In conjunction with NMR-derived distance restraints, MD simulations provide a dynamic view of the complex, revealing details about its stability and conformational flexibility.

These simulations are typically performed using well-established biomolecular force fields, such as AMBER (Assisted Model Building with Energy Refinement) or CHARMM (Chemistry at HARvard Macromolecular Mechanics), which have been parameterized to accurately model the behavior of proteins and nucleic acids. researchgate.net For the this compound-DNA complex, MD simulations have confirmed that the drug "threads" through the DNA double helix, forming stabilizing interactions in both the major and minor grooves. nih.gov This detailed understanding of the dynamic interactions between this compound and DNA is crucial for explaining its biological activity and for the rational design of new, more effective anticancer agents.

Density Functional Theory (DFT) Methods in DNA-Ligand Systems

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the intricate interactions between small molecule ligands, such as anthracyclines, and DNA. researchgate.net Due to the large size of DNA-ligand systems, highly accurate but computationally expensive post-Hartree-Fock quantum mechanical methods are often unfeasible. researchgate.net DFT offers a viable alternative, providing a balance between computational cost and accuracy that allows for the detailed study of these complex biological systems. researchgate.net However, standard DFT functionals can struggle to accurately describe non-local electron correlation, which is crucial for modeling dispersion forces and π-π stacking that significantly contribute to the binding energy of intercalating drugs. researchgate.net This limitation is often addressed by employing empirical dispersion corrections, leading to methods known as dispersion-corrected DFT (DFT-D). researchgate.net

DFT calculations are instrumental in elucidating the conformational and electronic properties that govern a ligand's interaction with DNA. Studies on the anthracycline doxorubicin (B1662922) have used DFT to determine its most stable geometry when intercalated. researchgate.net These calculations highlighted three critical structural features: the vital role of intramolecular hydrogen bonds between the quinone and hydroquinone (B1673460) moieties in stabilizing the complex, the perpendicular alignment of the side chain relative to the flat anthracycline ring system, and the significant flexibility of the daunosamine (B1196630) sugar residue. researchgate.net Such intramolecular hydrogen bonds are a recurring theme in DFT studies of anthracyclines, as they are believed to contribute to the stability of the drug-DNA complex by protectively shielding the intercalation site from water molecules. researchgate.netnih.govacs.org

The application of DFT extends to predicting binding selectivity and designing novel therapeutic agents. nih.gov By calculating the stabilization energies of a ligand with different DNA base pairs, researchers can understand its sequence preference. An approximate DFT method, DFTB, was used to study the interaction of the anticancer drug mitoxantrone (B413) with DNA base pairs, yielding valuable quantitative data on its binding affinity. nih.gov These computational approaches, often combined with experimental techniques like NMR and UV-Vis spectroscopy, provide detailed insights that are crucial for the rational design of new drugs with enhanced DNA binding affinity and selectivity. nih.govresearchgate.net

The table below summarizes various DFT methods and basis sets that have been applied to study DNA-ligand interactions, showcasing the diversity of computational approaches in the field.

Table 1: Selected DFT Functionals and Basis Sets in DNA-Ligand Interaction Studies This table is interactive. Click on the headers to sort the data.

| Functional | Basis Set | System/Application | Reference |

|---|---|---|---|

| B3LYP | 6-31G* | Optimization of mitoxantrone and DNA bases; calculation of stabilization energies. | nih.gov |

| B3LYP | 6-31+G(d) | Optimization of molecular structures for anthraquinone (B42736) derivatives. | researchgate.net |

| B3LYP | 6-31G(d) | Geometry optimization for 9-aniliioacridine derivatives in QSPR studies. | tandfonline.com |

| B3LYP | 6-31+G* | Geometry optimization for xanthene derivatives to study DNA binding. | srce.hr |

| ωB97X-D | def2-SVP | Optimization of metal-based 9-aminoacridine (B1665356) anticancer agents. | nih.gov |

| M06 | def2-SVP | Analysis of excited states and bioactivity of metal-based anticancer complexes. | nih.gov |

| PM3 | - | Structural elucidation of doxorubicin and daunorubicin. | nih.gov |

Detailed energetic analyses provide quantitative insights into the strength of these interactions. The stabilization energies calculated for the drug mitoxantrone with different DNA base pairs illustrate its preference for GC-rich sequences.

Table 2: Calculated Stabilization Energies for Mitoxantrone-DNA Base Pair Complexes using B3LYP/6-31G *

| Complex | Stabilization Energy (kcal/mol) |

|---|---|

| Adenine-Thymine...Mitoxantrone (AT...MTX) | 10.06 |

| Guanine-Cytosine...Mitoxantrone (GC...MTX) | 21.64 |

Data sourced from a study using an approximate DFT method (DFTB) for stacking interactions and B3LYP/6-31G for stabilization energies. nih.gov*

These computational findings are critical for building robust structure-activity relationship (SAR) models, which connect a compound's chemical structure to its biological activity. nih.govmdpi.com By understanding the key structural features and energetic contributions that govern DNA binding at a quantum mechanical level, DFT methods provide an indispensable platform for the rational design and optimization of next-generation DNA-targeting agents. nih.gov

Biosynthetic Pathway Characterization and Engineering

Identification of Biosynthetic Gene Clusters in Producer Organisms

Respinomycin D is produced by the actinomycete bacterium, Streptomyces xanthocidicus. Like other members of the Streptomyces genus, which are prolific producers of a wide array of secondary metabolites, the genetic blueprint for this compound biosynthesis is expected to be encoded in a dedicated biosynthetic gene cluster (BGC). These clusters are typically comprised of a set of contiguous genes that encode for all the necessary enzymes, regulatory proteins, and transport systems required for the synthesis and export of the final natural product.

For anthracyclines, the core of the BGC is typically centered around a type II polyketide synthase (PKS) complex. This complex is responsible for the iterative condensation of simple acyl-CoA precursors to form the characteristic polyketide backbone of the anthracycline molecule. While the specific BGC for this compound in Streptomyces xanthocidicus has not been explicitly detailed in publicly available literature, the general organization of anthracycline BGCs from other Streptomyces species provides a strong predictive model. These clusters are known to contain genes for the minimal PKS (ketosynthase α, ketosynthase β, and an acyl carrier protein), as well as genes for cyclases, aromatases, and various tailoring enzymes such as glycosyltransferases, methyltransferases, and oxidoreductases that modify the initial polyketide scaffold to yield the final, bioactive compound.

The identification of such a cluster in Streptomyces xanthocidicus would typically be achieved through genome sequencing of the organism, followed by bioinformatic analysis using tools designed to detect secondary metabolite BGCs. These tools identify conserved domains within proteins that are characteristic of enzymes involved in natural product biosynthesis.

Enzymatic Steps and Precursor Utilization in this compound Formation

The biosynthesis of this compound is presumed to follow the general pathway established for other anthracyclines, which is a multi-step enzymatic cascade. The process begins with the assembly of the polyketide chain by the type II PKS. The likely starter unit for the polyketide chain is propionyl-CoA, followed by the iterative addition of several malonyl-CoA extender units.

The key enzymatic steps are hypothesized as follows:

Polyketide Chain Assembly: The type II PKS catalyzes the sequential condensation of acyl-CoA precursors to form a linear polyketide chain.

Cyclization and Aromatization: A series of cyclase and aromatase enzymes within the BGC catalyze the folding and subsequent aromatization of the nascent polyketide chain to form the tetracyclic aglycone core characteristic of anthracyclines.

Tailoring Modifications: Following the formation of the aglycone, a suite of tailoring enzymes modifies this core structure. These modifications are crucial for the biological activity of the final molecule and include:

Glycosylation: One or more deoxyamino sugar moieties are attached to the aglycone. The genes for the biosynthesis of these unusual sugars are typically located within the BGC. Glycosyltransferase enzymes catalyze the attachment of the sugar units.

Methylation: Methyl groups may be added to the aglycone or the sugar moieties by methyltransferase enzymes, using S-adenosyl methionine as a methyl donor.

Hydroxylation and other Oxidations: Cytochrome P450 monooxygenases and other oxidoreductases can introduce hydroxyl groups or perform other oxidative modifications at specific positions on the anthracycline scaffold.

The precise sequence and nature of these enzymatic reactions are what differentiate this compound from other anthracyclines. The specific precursors utilized would be determined by the substrate specificity of the acyltransferases and other enzymes in the pathway.

Strategies for Biosynthetic Pathway Engineering for Enhanced Production or Diversification

The elucidation of the biosynthetic pathway for this compound would open up numerous avenues for genetic engineering to improve its production and to generate novel analogs. Several strategies, which have been successfully applied to other antibiotic biosynthetic pathways, could be employed nih.gov:

Overexpression of Pathway-Specific Regulatory Genes: Many BGCs contain positive regulatory genes that control the expression of the entire cluster. Overexpressing these regulators can lead to a significant increase in the production of the natural product.

Precursor Engineering: The availability of precursor molecules like propionyl-CoA and malonyl-CoA can be a limiting factor in the biosynthesis. Metabolic engineering of the primary metabolism of Streptomyces xanthocidicus to increase the intracellular pools of these precursors can enhance the yield of this compound nih.gov.

Heterologous Expression: The entire this compound BGC could be cloned and expressed in a genetically tractable and high-producing host strain of Streptomyces. This approach can overcome limitations present in the native producer and facilitate further genetic manipulation nih.gov.

Combinatorial Biosynthesis: By introducing genes from other anthracycline or natural product BGCs into the this compound pathway, or by inactivating specific tailoring enzymes, it is possible to create novel "unnatural" natural products. For example, altering the glycosylation pattern by using different glycosyltransferases can lead to new Respinomycin derivatives with potentially altered biological activities.

Genome-Scale Metabolic Modeling: Computational models of the metabolism of the producing organism can be used to identify key genetic targets for modification to enhance the flux towards this compound biosynthesis researchgate.net.

These engineering strategies hold the promise of not only increasing the supply of this valuable antibiotic but also of creating a diverse library of new compounds for drug discovery efforts.

Synthetic and Semisynthetic Development of Respinomycin D Analogues

Methodologies for Total Synthesis of Anthracycline Chromophores

The total synthesis of the anthracycline chromophore, the aglycone portion of molecules like Respinomycin D, is a central focus in organic chemistry. acs.org The core challenge lies in the regioselective construction of the tetracyclic A-B-C-D ring system with precise control over stereochemistry. ias.ac.in Over the years, several powerful strategies have emerged to assemble these complex scaffolds. dntb.gov.ua

Key approaches frequently rely on the convergent assembly of molecular fragments. ias.ac.in One widely used method is the Friedel-Crafts acylation , which typically involves the reaction of a substituted naphthalene (B1677914) or tetralin derivative (representing the A and B rings) with a phthalic anhydride (B1165640) derivative (the C and D rings) to form the anthraquinone (B42736) skeleton. ias.ac.in Another powerful strategy is the Diels-Alder reaction , a cycloaddition approach that can form the B ring by reacting a suitable diene and dienophile, offering excellent control over regiochemistry and stereochemistry. ias.ac.in

Intramolecular cyclization reactions have also proven highly effective. For instance, base-catalyzed intramolecular cyclizations of appropriately functionalized precursors can efficiently close one of the rings to yield the tetracyclic system. acs.org These methods often serve as the cornerstone for the total synthesis of various anthracyclinones, the core structures of this antibiotic class. dntb.gov.uaacs.org

| Synthetic Strategy | Description | Key Features | Reference |

|---|---|---|---|

| Friedel-Crafts Acylation | Involves the electrophilic acylation of an aromatic ring (e.g., a tetralin system for AB rings) with an acid anhydride (for CD rings) to construct the anthraquinone core. | Effective for forming key carbon-carbon bonds to build the tetracyclic system. | ias.ac.in |

| Diels-Alder Reaction | A [4+2] cycloaddition reaction to construct the B ring, often with high stereospecificity and regioselectivity. | Allows for the creation of multiple stereocenters in a single step. | ias.ac.in |

| Intramolecular Cyclization | Formation of a ring via an intramolecular reaction, such as a base-catalyzed condensation (e.g., Marschalk reaction), to complete the tetracyclic framework. | Enables the synthesis of complex ring systems from linear precursors. | acs.org |

Semisynthetic Derivatization Strategies for this compound

Semisynthesis, the chemical modification of a natural product, offers a more direct route to novel analogues. For this compound, derivatization strategies would logically target specific functional groups to modulate biological activity or physicochemical properties. The structure of the this compound-DNA complex reveals that the molecule threads through the double helix, with its bicycloaminoglucose sugar residing in the major groove and the aglycone intercalated between base pairs. rsc.orgresearchgate.net

Notably, the disaccharide unit attached at the C4 position of the chromophore is largely exposed to the solvent and appears to play a less critical role in DNA recognition. rsc.org This makes it a prime site for chemical modification. Alterations to this disaccharide could be used to attach other functional molecules or to improve pharmacokinetic properties without disrupting the core DNA-binding interactions. Other potential sites for derivatization include the hydroxyl groups on the sugar moieties, which could be modified through esterification or etherification. Glycosylation, the process of attaching sugar units, is a fundamental method for the development of drug analogues, suggesting that altering or replacing the existing sugar residues of this compound is a viable strategy. acs.org

| Potential Derivatization Site | Rationale for Modification | Potential Modification Strategy | Reference |

|---|---|---|---|

| C4-Disaccharide | Largely solvent-exposed and plays a minor role in DNA binding, making it an ideal site for modification with minimal impact on the primary mechanism. | Replacement with other sugars, conjugation to polymers (e.g., PEG), or attachment of targeting ligands. | rsc.org |

| Sugar Hydroxyl Groups | Accessible functional groups that can be readily modified to alter solubility and other properties. | Esterification, etherification, or acylation. | rsc.orgresearchgate.net |

| Bicycloaminoglucose Sugar | Interacts specifically with the DNA major groove; modifications could fine-tune binding specificity. | Subtle structural changes or replacement with other amino sugars. | rsc.org |

Design and Synthesis of Hybrid Molecules Incorporating this compound Motifs

Molecular hybridization is a modern drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. nih.govrsc.org This approach aims to produce compounds with a new or enhanced activity profile, potentially by interacting with multiple biological targets or by combining functionalities such as cytotoxicity and targeting. mdpi.comscielo.br

The structural motifs of this compound are well-suited for this strategy. The potent DNA-intercalating anthracycline chromophore could serve as the "warhead," which could be linked to various other molecular entities. For example, a hybrid molecule could be synthesized by conjugating the this compound core to:

A targeting moiety: A molecule (e.g., a peptide or antibody fragment) that recognizes a specific receptor on cancer cells, potentially leading to more selective drug delivery.

Another cytotoxic agent: Combining the this compound pharmacophore with a drug that has a different mechanism of action could create a synergistic effect or help overcome drug resistance. nih.gov

A chemosensitizer: A compound that inhibits a drug resistance mechanism, such as an efflux pump inhibitor.

The design of such hybrids requires careful selection of the linker, which connects the molecular fragments, to ensure that each component can adopt its active conformation. nih.gov

| Hybrid Concept | Design Principle | Potential Advantage | Reference |

|---|---|---|---|

| Respinomycin-Targeting Ligand | Conjugating the this compound core to a molecule that binds to tumor-specific antigens. | Increased selectivity for cancer cells, potentially reducing systemic toxicity. | mdpi.com |

| Respinomycin-Kinase Inhibitor | Linking the DNA intercalator with a compound that inhibits a key signaling pathway in cancer. | Dual-action mechanism that could be synergistic and combat resistance. | nih.gov |

| Dimeric Respinomycin | Connecting two this compound molecules with a flexible or rigid linker. | Enhanced DNA binding affinity or the ability to crosslink DNA. | nih.gov |

Advancements in Synthetic Route Design for Complex Natural Products

The synthesis of highly complex natural products like this compound drives innovation in synthetic organic chemistry. ijarsct.co.in Modern synthetic design has moved beyond linear, step-by-step approaches towards more efficient and elegant strategies. consensus.appRetrosynthetic analysis remains the foundational planning tool, allowing chemists to deconstruct a complex target into simpler, achievable precursors. jocpr.com

Recent advancements that are particularly relevant to the synthesis of this compound analogues include:

Cascade Reactions: These reactions combine multiple bond-forming events in a single operation, dramatically increasing synthetic efficiency by reducing the number of steps and purification procedures. ijarsct.co.in

Biomimetic Synthesis: This strategy draws inspiration from the actual biosynthetic pathways used by organisms to produce natural products. engineering.org.cn By mimicking nature's approach, chemists can often devise highly efficient and stereoselective syntheses. engineering.org.cn

Computational Planning: The use of computational tools and artificial intelligence is becoming increasingly important for designing and optimizing synthetic routes, predicting reaction outcomes, and even designing novel molecules. ijarsct.co.in

Divergent Synthesis: This approach focuses on creating a common, complex intermediate from which a wide variety of analogues can be synthesized in just a few additional steps. This is particularly powerful for creating libraries of related compounds for medicinal chemistry studies. rsc.org

These advanced strategies not only make the synthesis of complex molecules more feasible but also enable the creation of "supernatural products"—analogues designed through synthesis to have properties superior to the original natural product. rsc.org

| Advanced Concept | Description | Impact on Synthesis | Reference |

|---|---|---|---|

| Cascade Reactions | A sequence of two or more reactions in a single pot where the product of the first reaction is the substrate for the next. | Increases step economy, reduces waste, and simplifies purification. | ijarsct.co.in |

| Biomimetic Synthesis | Designing a synthetic route that mimics the biosynthetic pathway of the natural product. | Often leads to highly efficient and stereoselective syntheses. | engineering.org.cn |

| Divergent Synthetic Strategies | Using a common intermediate to generate a diverse library of analogues. | Facilitates systematic structure-activity relationship studies. | rsc.org |

| Computational Chemistry | Utilizing software to model reactions, predict properties, and assist in retrosynthetic analysis. | Accelerates the discovery and optimization of synthetic routes. | ijarsct.co.inconsensus.app |

Preclinical and in Vitro Cellular Activity Assessment

Evaluation of Anti-proliferative Effects in Specific Cancer Cell Lines

Respinomycin D, as a member of the anthracycline family of antibiotics, is recognized for its antitumor properties. nih.gov The anti-proliferative activities of anthracyclines are a key aspect of their therapeutic potential, leading to effects such as the blocking of tumor cell proliferation and the induction of apoptosis. nih.gov Research into related organometallic complexes, which are also explored for their anticancer applications, shows that such compounds can trigger strong anti-proliferative effects in a variety of cancer cell lines. rsc.org While specific studies detailing the full spectrum of cancer cell lines sensitive to this compound are specialized, the general mechanism for anthracyclines involves interference with cancer cell growth and division. nih.govmedchemexpress.com The evaluation of such compounds typically involves testing against panels of human cancer cell lines to determine their growth inhibition potential. nih.gov

Induction of Terminal Differentiation in Leukemic Cell Lines (e.g., K-562 cells)

Respinomycins, a novel group of anthracycline antibiotics, have been identified for their capacity to induce cell differentiation. riken.jp Specifically, research has demonstrated that compounds in this family, such as Respinomycins A1 and A2, induce the terminal differentiation of the human leukemia K-562 cell line. riken.jpnih.gov The K-562 cell line, derived from a patient with chronic myeloid leukemia, is a pluripotent hematopoietic precursor cell line that can be induced to differentiate along erythroid and megakaryocytic lineages. nih.govplos.org The induction of differentiation in K-562 cells by various agents is often accompanied by a suppression of proliferation and the loss of self-renewal capacity, which is consistent with terminal differentiation. nih.govnih.gov This biological activity is a significant characteristic of the respinomycin group of antibiotics. riken.jp

Broader Spectrum Antimicrobial Activity (e.g., Antibacterial, Antifungal, Antiviral)

This compound belongs to the anthracycline class of antibiotics, which are known for their biological activities, including antimicrobial effects. nih.govnih.gov As antibiotics isolated from Streptomyces xanthocidicus, respinomycins are inherently recognized for their action against microbes. riken.jpnih.gov The broader family of anthracyclines possesses antibacterial properties. nih.gov While detailed studies on the specific antibacterial, antifungal, and antiviral spectrum of this compound are not broadly available in general literature, the activity of related compounds and extracts from natural sources often shows a wide range of antimicrobial actions against various pathogens, including bacteria and fungi. mdpi.comsemanticscholar.org

DNA Binding and Cleavage Studies in Cell-Free Systems

This compound is an antitumour antibiotic that interacts with double-stranded DNA through intercalation. nih.gov In cell-free systems, the mechanism of its interaction with DNA has been elucidated through nuclear magnetic resonance (NMR) spectroscopy. nih.gov Studies have revealed the structure of the this compound-DNA complex, showing that the drug molecule threads through the DNA double helix. nih.gov

This intercalation involves the aglycone chromophore of this compound inserting itself between the base pairs of the DNA. The molecule forms stabilizing interactions in both the major and minor grooves of the DNA. nih.gov Specifically, the bicycloaminoglucose sugar moiety resides in the major groove, making specific contacts with guanine (B1146940) at the 5'-CpG intercalation site. nih.gov In contrast, the disaccharide attached at the C4 position of the chromophore is largely exposed to the solvent and plays a lesser role in DNA binding and recognition. nih.gov The ability of anthracyclines and other compounds to bind and, in some cases, cleave DNA is a critical aspect of their biological activity, and these interactions can be studied effectively using cell-free systems with plasmid DNA. researchgate.netmdpi.com Such studies often utilize techniques like gel electrophoresis to observe DNA cleavage. mdpi.comresearchgate.net

Advanced Research and Drug Discovery Platforms

High-Throughput Screening (HTS) for Identification of Novel Respinomycin D Modulators or Analogues

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the automated testing of thousands to millions of compounds to identify "hits" that modulate a specific biological target. bmglabtech.com This process is essential for discovering novel modulators or analogues of this compound that may possess enhanced therapeutic properties or reduced toxicity. The primary goal of HTS is to identify lead compounds from large libraries that affect a target in a desired manner. bmglabtech.com These hits provide the starting point for further optimization in the drug discovery pipeline. bmglabtech.comsci-hub.se

While specific HTS campaigns for this compound are not extensively documented in publicly available literature, the strategies employed for other DNA intercalators and anthracyclines provide a clear blueprint. For instance, a clonogenic HTS assay, which measures the ability of cancer cells to reproduce after treatment, was successfully used to identify modulators of radiation therapy, including the DNA intercalator Camptothecin. biorxiv.orgbiorxiv.org Such a phenotypic screening approach could be readily adapted to find compounds that synergize with this compound or analogues that are potent on their own.

The process involves several key steps: preparing sample libraries, establishing an automated method, configuring a robotic workstation, and then acquiring and analyzing the data. bmglabtech.com

The success of any HTS campaign hinges on the development of robust and reliable assays that are specific to the target of interest. nih.gov For this compound, which is known to intercalate into DNA, several types of assays could be developed. nih.gov

DNA Intercalation Assays: An HTS assay was developed to find inhibitors of the DNA clustering function of a protein called Barrier-to-Autointegration Factor (BAF). In this screen, known DNA intercalators like doxorubicin (B1662922) were identified as false positives because they interfered with the assay's fluorescence signal. ethz.ch This highlights a critical consideration in assay design: the need to counterscreen for compounds that interfere with the assay technology itself rather than the biological target. A robust assay for this compound modulators would need to distinguish true hits from simple DNA intercalators or fluorescent compounds.

Topoisomerase Inhibition Assays: Since anthracyclines are known to poison topoisomerase II, assays targeting this enzyme are highly relevant. researchgate.net While limited HTS studies have been conducted due to the lack of widely accessible assays, developing such screens is a key area of interest. researchgate.net

Cell-Based Phenotypic Assays: Cell-based assays are crucial as they provide insights into a compound's effects in a more biologically relevant context. preprints.org For anthracyclines, a major focus is mitigating cardiotoxicity. northwestern.edu Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have emerged as a powerful platform for screening compounds to discover cardioprotective drugs. northwestern.edu An HTS campaign could use hiPSC-CMs to screen for analogues of this compound with lower cardiotoxicity or for co-therapies that protect the heart. northwestern.edu Another approach is the ATAD5-luciferase HTS assay, which identifies compounds that cause DNA damage, a hallmark of many chemotherapy agents. nih.gov

The following table illustrates potential target-specific assays applicable to this compound research.

| Assay Type | Principle | Target | Potential Application for this compound |

| DNA Intercalator Displacement | A fluorescent DNA intercalator is displaced by a test compound, leading to a change in fluorescence. | DNA | Primary screen to identify any compound that binds to DNA. |

| Topoisomerase II Poisoning Assay | Measures the formation of covalent complexes between Topoisomerase II and DNA, which are stabilized by poisons like anthracyclines. | Topoisomerase II | To identify analogues with enhanced or altered TopoII poisoning activity. |

| hiPSC-Cardiomyocyte Viability Assay | Patient-derived heart cells are treated with compounds to measure toxicity (e.g., via ATP levels or caspase activity). northwestern.edu | Cardiotoxicity Pathways | To screen for this compound analogues with reduced cardiotoxicity. northwestern.edu |

| Clonogenic Survival Assay | Measures the ability of a single cancer cell to grow into a colony after treatment. biorxiv.org | Cancer Cell Proliferation | To identify novel, potent this compound analogues or compounds that synergize with it. |

| Reporter Gene Assay | A reporter gene (e.g., luciferase) is placed under the control of a specific promoter. Changes in reporter activity indicate modulation of the upstream pathway. atcc.org | Specific Signaling Pathways | To screen for modulators of pathways affected by this compound. |

Automation and miniaturization are the technological drivers that make HTS feasible. tandfonline.comgoogle.com They allow for the rapid, parallel processing of thousands of samples, significantly reducing the time and cost of screening campaigns. atcc.orgbeckman.com

Automation: Robotic systems handle repetitive tasks like liquid dispensing, plate handling, and signal detection. nih.govhudsonlabautomation.com This not only increases throughput but also improves data quality and reproducibility by minimizing human error. hudsonlabautomation.com Modern HTS systems can screen over 100,000 compounds per day. beckman.com

Miniaturization: The transition from standard 96-well plates to 384-, 1536-, or even higher density formats drastically reduces the volume of expensive reagents and precious compounds required for each assay. nih.gov This allows for the screening of larger and more diverse compound libraries. The development of microfluidic and nanodispensing technologies further enables the use of extremely low volumes, which is particularly useful when screening rare natural product analogues. tandfonline.com

These techniques are broadly applicable to screening campaigns for anthracyclines and could be employed for this compound to accelerate the identification of new leads. tandfonline.com

Development of Target-Specific Assays for HTS

Chemoinformatics and Computational Drug Design for this compound Derivatives

Chemoinformatics and computational drug design are indispensable tools for rationalizing and accelerating the discovery of new drugs. plos.org These in silico methods use computer models and algorithms to predict the properties of molecules, guide the synthesis of new derivatives, and screen vast virtual libraries of compounds before any resource-intensive laboratory work is undertaken. plos.org

For a class of compounds like the anthracyclines, computational approaches have been used extensively. acs.org A theoretical model was developed using density functional theory (DFT) and molecular mechanics (MM) to predict the binding free energy between various anthracycline antibiotics and DNA. nih.govresearchgate.net Such models allow for the rapid virtual screening of new anthracycline derivatives to prioritize those with the highest predicted binding affinity. nih.govresearchgate.net

Another key computational approach is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. researchgate.net A comprehensive study on anthracycline derivatives used QSAR to model their inhibitory concentration (IC50) against topoisomerase II and QSPR to model their lipophilicity (logP). researchgate.net The resulting algorithm proved useful for the primary screening of anthracycline derivatives to select potent drug candidates. researchgate.net Similarly, computational models have been constructed to analyze the sequence selectivity of doxorubicin analogues, aiming to identify compounds that could modulate gene expression with higher specificity and reduced toxicity. acs.org

The following table outlines common computational techniques and their applicability to this compound.

| Technique | Description | Application for this compound Derivatives |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. nih.gov | To model the interaction of this compound derivatives with DNA and potential protein targets like Topoisomerase II or CYP enzymes. nih.gov |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules over time, providing insight into the stability and dynamics of the ligand-target complex. nih.gov | To understand the stability of the this compound-DNA complex and how structural modifications affect its dynamics. |

| QSAR/QSPR Modeling | Correlates variations in molecular structure with changes in biological activity (QSAR) or physicochemical properties (QSPR). researchgate.net | To predict the anticancer potency or cardiotoxicity of novel this compound analogues based on their chemical structure. |

| Virtual Screening | Uses computational methods to search large libraries of virtual compounds to identify structures that are most likely to bind to a drug target. plos.org | To screen virtual libraries for novel scaffolds that mimic this compound's activity or for derivatives with improved properties. |

| Pharmacophore Mapping | Identifies the essential 3D arrangement of functional groups in a molecule that are responsible for its biological activity. plos.org | To define the key features of this compound required for DNA intercalation and use this model to find new, structurally different compounds with the same activity. |

These computational tools are crucial for building virtual libraries and performing in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, which helps to prioritize candidates with better drug-like properties early in the discovery process. nih.gov

Identification and Validation of Novel Molecular Targets and Pathways

While DNA intercalation and topoisomerase II poisoning are the canonical mechanisms of action for anthracyclines, ongoing research seeks to identify novel molecular targets and pathways to better understand their full range of biological effects and to develop more selective therapies. nih.govspandidos-publications.com

The cardiotoxicity of anthracyclines, for example, is a major clinical limitation. jacc.org Research has revealed that this toxicity is linked to the binding of anthracyclines to topoisomerase II beta (TOP2B) in cardiomyocytes, which is distinct from the TOP2A enzyme targeted in cancer cells. northwestern.edu This discovery provides a novel, validated target for designing safer anthracyclines that selectively inhibit TOP2A over TOP2B.

Furthermore, network pharmacology and molecular docking studies on other drugs have successfully identified multiple potential targets and signaling pathways. For instance, an analysis of the drug nitazoxanide (B1678950) identified potential anti-cancer effects mediated through the PI3K-Akt and MAPK signaling pathways. beckman.com A similar approach for this compound could uncover previously unknown targets. Studies have also identified that anthracycline resistance in breast cancer is associated with changes in numerous genes and biological processes beyond simple drug efflux pumps. spandidos-publications.com

Recent studies have highlighted additional mechanisms and pathways that could be relevant for this compound:

Mitochondrial Dysfunction: Anthracyclines can induce significant changes in mitochondrial quality control and cardiomyocyte metabolism, representing potential therapeutic targets to prevent cardiotoxicity. jacc.org

Oxidative Stress: The generation of reactive oxygen species (ROS) is a well-established mechanism of anthracycline-induced cardiac injury. jacc.orgfrontiersin.org

Inflammatory and Cell Death Pathways: Anthracyclines can modulate key molecular pathways involved in inflammation and apoptosis, such as NF-κB, TNF-α, and IL-6. spandidos-publications.com

The validation of these novel targets is a critical step. Functional validation using patient-specific hiPSC-CMs is a promising strategy to confirm the role of specific genes and genetic variants in determining the response to anthracyclines. northwestern.edu This allows for the identification of patient-relevant functional targets that can be used for the discovery of new cardioprotective drugs. northwestern.edu

Molecular Mechanisms of Resistance to Anthracycline Antibiotics

Role of Efflux Pumps in Drug Resistance

A predominant mechanism of resistance to anthracyclines is the active extrusion of the drug from the cancer cell, mediated by efflux pumps. nih.govfrontiersin.org These are membrane proteins that function as energy-dependent transporters, actively pumping a wide range of substrates, including chemotherapeutic agents, out of the cell. frontiersin.orgnih.gov This process reduces the intracellular concentration of the drug, preventing it from reaching its target and exerting its cytotoxic effect. frontiersin.org

The most extensively studied efflux pump is P-glycoprotein (P-gp), which is encoded by the multidrug resistance 1 (MDR1) gene. nih.govnih.gov Overexpression of P-gp is a common finding in cancer cells that have developed resistance to anthracyclines and other unrelated drugs, a phenomenon known as multidrug resistance (MDR). nih.govfrontiersin.org Several other efflux pumps belonging to the ATP-binding cassette (ABC) superfamily have also been implicated in anthracycline resistance.

Table 1: Key Efflux Pumps in Anthracycline Resistance

| Pump | Gene | Family | Function in Resistance |

|---|---|---|---|

| P-glycoprotein (P-gp) | MDR1 (ABCB1) | ABC | Actively transports anthracyclines out of the cell, reducing intracellular drug levels. nih.govnih.gov |

| Multidrug Resistance-associated Protein 1 (MRP1) | ABCC1 | ABC | Contributes to the efflux of anthracyclines and their metabolites. |

The development of inhibitors for these efflux pumps is an active area of research aimed at overcoming this form of resistance and restoring the efficacy of anthracycline-based chemotherapy. nih.govucl.ac.be

DNA Repair Mechanisms Counteracting Drug-Induced Damage

Anthracyclines exert their primary anticancer effect by intercalating into DNA and inhibiting the function of topoisomerase II, leading to the formation of protein-linked DNA double-strand breaks (DSBs). nih.govresearchgate.net The persistence of these breaks triggers apoptotic cell death. nih.gov Cancer cells can evade this outcome by enhancing their DNA repair capabilities, allowing them to efficiently mend the drug-induced damage and maintain genomic integrity. nih.gov

Several DNA repair pathways are involved in processing the lesions caused by anthracyclines. The two predominant pathways for repairing DSBs are homologous recombination (HR) and non-homologous end joining (NHEJ). nih.govmdpi.com

Homologous Recombination (HR): This is a high-fidelity repair pathway that uses an undamaged sister chromatid as a template to accurately repair DSBs. nih.govoaepublish.com Upregulation of the HR pathway, which involves key proteins like BRCA1, has been linked to doxorubicin (B1662922) resistance. researchgate.net

Non-Homologous End Joining (NHEJ): This pathway directly ligates the broken ends of DNA without the need for a template. mdpi.com While faster than HR, it is more prone to errors. oaepublish.com

Nucleotide Excision Repair (NER): This pathway is involved in repairing bulky DNA adducts. researchgate.net Studies have shown that NER can play a role in the repair of anthracycline-DNA adducts, contributing to cellular resistance. researchgate.net

Base Excision Repair (BER): This mechanism addresses single-strand breaks and non-bulky base lesions, preventing them from escalating into more lethal DSBs during DNA replication. nih.gov

Enhanced expression or activity of the proteins involved in these pathways can lead to increased tolerance to anthracycline-induced DNA damage and, consequently, drug resistance. mdpi.com

Table 2: DNA Repair Pathways in Anthracycline Resistance

| Pathway | Type of Damage Repaired | Key Proteins | Role in Resistance |

|---|---|---|---|

| Homologous Recombination (HR) | Double-Strand Breaks (DSBs) | BRCA1, BRCA2, RAD51 | Upregulation allows for efficient, error-free repair of anthracycline-induced DSBs, promoting cell survival. oaepublish.comresearchgate.net |

| Non-Homologous End Joining (NHEJ) | Double-Strand Breaks (DSBs) | Ku70/80, DNA-PKcs, Ligase IV | An error-prone but rapid mechanism to repair DSBs, contributing to resistance. mdpi.comoaepublish.com |

Target Enzyme Mutations or Overexpression as Resistance Strategies

The primary molecular target for anthracyclines is DNA topoisomerase II (Top2), an essential enzyme that manages DNA topology by creating and resealing transient double-strand breaks. nih.govoncohemakey.com Anthracyclines poison the enzyme by stabilizing the "cleavage complex," a state where DNA is broken but not yet resealed, leading to an accumulation of permanent DSBs. oncohemakey.com Alterations in Top2 are a significant mechanism of resistance to this class of drugs. nih.govhirszfeld.pl

Resistance can arise through several changes related to Top2:

Mutations: Point mutations in the gene encoding Top2 (particularly the alpha isoform, TOP2A) can decrease the enzyme's affinity for the anthracycline or alter its ability to form a stable cleavage complex. nih.govfrontiersin.org This prevents the drug from effectively poisoning the enzyme.

Decreased Expression: A reduction in the total amount of Top2α protein in the cell means there are fewer targets for the drug to act upon. frontiersin.org Consequently, a lower level of DNA damage is induced, allowing the cell to survive.

Altered Post-Translational Modifications: The activity of Top2 is regulated by processes like phosphorylation. Changes in the phosphorylation state of the enzyme have been observed in drug-resistant cell lines, suggesting this can modulate sensitivity to Top2-targeting drugs. frontiersin.org

These modifications to the target enzyme prevent anthracyclines from inducing lethal levels of DNA damage, thereby conferring resistance. nih.gov

Table 3: Alterations in Topoisomerase II Leading to Anthracycline Resistance

| Alteration Type | Description | Consequence |

|---|---|---|

| Gene Mutation | Changes in the amino acid sequence of Topoisomerase II. nih.gov | Reduces drug binding or stabilization of the cleavage complex, making the enzyme less sensitive to the drug. nih.govfrontiersin.org |

| Decreased Expression | Lower cellular levels of the Topoisomerase II enzyme. frontiersin.org | Fewer drug targets are available, leading to reduced formation of DNA double-strand breaks. nih.gov |

Future Research Directions and Potential Applications